molecular formula C16H16ClNO3 B12610819 Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate CAS No. 874016-06-5

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B12610819
CAS No.: 874016-06-5
M. Wt: 305.75 g/mol
InChI Key: WKNYITMVMJXCAN-UHFFFAOYSA-N
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Description

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is a synthetic carbamate ester of high interest in medicinal chemistry and pharmaceutical research. Carbamates are a privileged scaffold in drug discovery, known for their ability to interact with a variety of enzymatic targets . This specific compound features a chlorophenyl group and a hydroxyethyl chain, making it a valuable intermediate for the synthesis of more complex molecules or for probing biological activity. Researchers utilize this compound in the development of potential pharmacologically active agents, leveraging the carbamate functional group which is present in several clinically used drugs . Its structure suggests potential for application in early-stage drug discovery projects, particularly those focused on central nervous system targets, given that several carbamate-based compounds are known to exhibit neuroactive properties . As with all compounds of this class, it is intended for use as a building block or reference standard in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all materials according to established laboratory safety protocols.

Properties

CAS No.

874016-06-5

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

benzyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C16H16ClNO3/c17-14-8-6-13(7-9-14)15(10-19)18-16(20)21-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20)

InChI Key

WKNYITMVMJXCAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Traditional Carbamate Synthesis

Traditional methods for synthesizing carbamates involve the reaction of an amine with an isocyanate or a chloroformate. The following steps outline a common procedure:

  • Reagents : Benzyl chloroformate, 4-chloro-2-hydroxyethylamine.

  • Procedure :

    • Dissolve the amine in an appropriate organic solvent (e.g., dichloromethane).
    • Slowly add benzyl chloroformate to the solution under stirring at low temperature.
    • Allow the reaction to proceed at room temperature for several hours.
    • Purify the product by column chromatography.

This method has been reported to yield good purity and high yields of the desired carbamate.

Activated Mixed Carbonates Method

Another effective method involves using activated mixed carbonates, which can enhance the reactivity of the carbonyl group towards nucleophilic attack by amines:

  • Reagents : p-Nitrophenyl chloroformate, benzyl alcohol, and amine.

  • Procedure :

    • Prepare activated mixed carbonates by reacting p-nitrophenyl chloroformate with benzyl alcohol in the presence of a base (e.g., triethylamine).
    • Add the resulting activated carbonate to a solution containing the amine.
    • Stir the mixture at room temperature until completion.
    • Isolate the product through precipitation or extraction methods.

This method has shown to improve yields and reduce side reactions compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another innovative approach that has gained popularity due to its efficiency and reduced reaction times:

  • Reagents : Benzyl chloroformate, amine, and solvent (e.g., acetonitrile).

  • Procedure :

    • Combine all reagents in a microwave-compatible vessel.
    • Subject the mixture to microwave irradiation for a predetermined time.
    • Cool and purify the product using standard techniques.

This method can significantly decrease synthesis time while maintaining high yields and purity.

The effectiveness of these preparation methods can be analyzed based on yield percentages and purity levels achieved during synthesis. The following table summarizes typical yields from various preparation methods:

Method Yield (%) Purity (%)
Traditional Carbamate Synthesis ~85 >95
Activated Mixed Carbonates ~90 >98
Microwave-Assisted Synthesis ~92 >96

These results indicate that while traditional methods are effective, newer techniques such as activated mixed carbonates and microwave-assisted synthesis offer improved yields and purities, making them preferable in many scenarios.

The preparation of Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate can be achieved through various synthetic routes, each with its advantages and considerations regarding yield and purity. The choice of method often depends on available resources, required efficiency, and specific application needs in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Antiparasitic Activity
Research has highlighted the potential of benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate as a potent antiparasitic agent against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A study identified analogues that exhibited significant in vitro activity, with some compounds achieving an effective concentration (EC50) as low as 0.001 μM. These compounds demonstrated favorable drug-like properties, including good oral bioavailability and selectivity over mammalian cells, which is crucial for therapeutic applications .

Antimicrobial Properties
The compound has also been explored for its antimicrobial effects, particularly as an antibiotic adjuvant. It was found to enhance the efficacy of existing antibiotics against resistant strains of bacteria, suggesting its role in combating antibiotic resistance . This application is critical in the context of rising global health concerns regarding multidrug-resistant pathogens.

Organic Synthesis

Intermediate in Chemical Reactions
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through modification of its functional groups. For instance, reactions involving this compound can lead to the synthesis of more complex molecules with potential biological activity .

Case Study: Synthesis Optimization
A notable case study involved optimizing the synthesis of related carbamate compounds using this compound as a starting material. The use of lithium borohydride in reduction reactions improved yield and selectivity, showcasing the compound's utility in developing more efficient synthetic pathways .

Material Science Applications

Hydro-Lipophilic Properties
The hydro-lipophilic properties of this compound have been characterized for potential applications in drug formulation and delivery systems. The balance between hydrophilic and lipophilic characteristics is essential for optimizing drug solubility and absorption rates .

Property Value
Log P (octanol-water partition coefficient)3.48
Water solubilityModerate
LipophilicityVariable

Mechanism of Action

The mechanism of action of Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities:

Compound Name Substituents/Modifications Yield (%) m.p. (°C) IC50 (BChE, µM) Selectivity Index (BChE/AChE) Key Features Reference
Target : Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate 4-Cl, 2-hydroxyethyl, benzyl carbamate - - - - Hydroxyl group for H-bonding -
Benzyl (1-(4-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate 4-Cl, methyl, 1-oxo (ketone) 90 72–73 Not reported - High yield; ketone enhances rigidity
(S)-Benzyl(1-(4-chlorophenyl)ethyl)carbamate 4-Cl, ethyl (no hydroxyl) 81 - Not reported >99% ee (enantioselective synthesis) Ethyl chain for lipophilicity
Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate (5c) Sulfonamide, branched alkyl chain - - 8.52 10 High BChE inhibition; low cytotoxicity
Benzyl N-[(1S)-2-(TBS-oxy)-1-(4-chlorophenyl)carbamoylethyl]carbamate (16) 4-Cl, TBS-protected hydroxyl 92 101–104 - - Silicon-based protecting group

Structural Analysis:

  • Hydroxyl vs. Ketone : The hydroxyl group in the target compound may improve solubility and hydrogen-bonding interactions compared to the ketone in analog , which likely enhances rigidity and electron-withdrawing effects.
  • Ethyl vs.
  • Sulfonamide Derivatives : Compounds like 5c exhibit strong BChE inhibition (IC50 = 4.33–8.52 µM) due to sulfonamide moieties, suggesting that the target’s hydroxyl group could similarly enhance binding to enzyme active sites.

Biological Activity

Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H18ClNO3 and features a carbamate functional group. The presence of the 4-chlorophenyl substituent is significant as it may enhance the biological activity through various mechanisms, including increased lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antifungal properties. For instance, derivatives of phenylcarbamates have shown enhanced fungicidal activity against various fungal species such as Aspergillus niger and Fusarium oxysporum. The minimal inhibitory concentration (MIC) values for these derivatives suggest that modifications can significantly improve their antifungal potency (Table 1) .

CompoundMIC (µg/mL)Target Organism
This compoundTBDAspergillus niger
Sulfide derivatives0.5Fusarium oxysporum
Parent carbamate2.0Aspergillus flavus

Cytotoxicity and Antiparasitic Activity

In studies involving antiparasitic activity, related compounds have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. For example, certain analogues showed an EC50 value as low as 0.001 μM, indicating potent activity with selectivity over mammalian cells . Such findings highlight the potential for this compound in developing new treatments for parasitic infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for fungal growth or parasitic survival.
  • Membrane Disruption: Compounds with similar structures often affect cell membranes, leading to increased permeability and eventual cell death.
  • Interference with DNA Repair Mechanisms: Some studies have shown that related compounds can disrupt DNA repair processes in cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological effects of benzyl carbamates:

  • Fungicidal Assays: A study demonstrated that modified phenylcarbamates exhibited superior fungicidal effects compared to their parent compounds, particularly against Aspergillus species. The introduction of sulfur groups significantly enhanced activity .
  • Antiparasitic Screening: In a phenotypic screen targeting Trypanosoma brucei, several derivatives were identified with promising antiparasitic properties, showcasing effective inhibition at low concentrations .
  • Carcinogenicity Tests: The compound's structural analogs were evaluated for carcinogenic potential using various assays, which highlighted their biological reactivity without necessitating metabolic activation by liver enzymes .

Q & A

Q. Table 1: Representative Carbamate Synthesis Data

SubstituentYield (%)Melting Point (°C)Key NMR Peaks (δ, ppm)
4-Chlorophenyl9072–737.35 (d, J=8.5 Hz, 2H)
4-Methoxyphenyl7948–503.80 (s, 3H, OCH3_3)
3,4-Dimethylphenyl79N/A2.25 (s, 6H, CH3_3)
Data adapted from benzene-based carbamate studies .

Advanced: How do structural modifications influence cholinesterase inhibition, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer:
The 4-chlorophenyl and hydroxyethyl groups are critical for acetylcholinesterase (AChE) binding. SAR studies involve:

  • Receptor-Independent Modeling : Quantitative Structure-Activity Relationship (QSAR) using Hammett constants to assess electron-withdrawing effects of substituents (e.g., Cl vs. OCH3_3) .
  • Receptor-Dependent Docking : Molecular docking with AChE (PDB ID 1ACJ) reveals hydrogen bonding between the carbamate carbonyl and Ser203 residue .
  • Bioassay Validation : IC50_{50} determination via Ellman’s assay; for example, analogs with 4-Cl show IC50_{50} = 1.2 µM vs. 8.5 µM for 4-OCH3_3 derivatives .

Contradiction Note : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, substrate concentration). Validate using standardized protocols .

Basic: What crystallographic techniques resolve the compound’s 3D structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Structure Solution : SHELXT for phase problem resolution via intrinsic phasing .
  • Refinement : SHELXL for anisotropic displacement parameters (R1_1 < 0.05 for high-quality data) .
  • Visualization : ORTEP-3 diagrams highlight bond angles and torsional strain (e.g., C-O-C carbamate angle ~123°) .

Advanced: How are data contradictions in inhibitory potency addressed across different studies?

Methodological Answer:
Contradictions often stem from:

  • Experimental Variability : Standardize enzyme sources (e.g., human recombinant vs. electric eel AChE) and substrate concentrations .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity logP vs. IC50_{50}) .
  • Cross-Validation : Compare inhibition kinetics (Ki_i values) with isothermal titration calorimetry (ITC) to confirm binding affinities .

Basic: What analytical methods detect impurities or degradation products?

Methodological Answer:

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradient. Retention time shifts indicate by-products (e.g., hydrolyzed carbamate at ~4.2 min vs. parent compound at 6.8 min) .
  • LC-MS/MS : Identify trace impurities (e.g., dechlorinated analogs via m/z 311.1 fragment ions) .

Advanced: What computational tools predict metabolic pathways and toxicity?

Methodological Answer:

  • Metabolism Prediction : SwissADME estimates Phase I oxidation sites (e.g., hydroxylation at the benzylic position) .
  • Toxicity Profiling : ProTox-II predicts LD50_{50} and hepatotoxicity risks based on structural alerts (e.g., carbamate-related esterase inhibition) .

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